molecular formula C9H14N2O B3429331 3-(2,5-diaminophenyl)propan-1-ol CAS No. 73793-79-0

3-(2,5-diaminophenyl)propan-1-ol

Cat. No.: B3429331
CAS No.: 73793-79-0
M. Wt: 166.22 g/mol
InChI Key: YUJXSPKHJRUTMT-UHFFFAOYSA-N
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Description

3-(2,5-diaminophenyl)propan-1-ol is an organic compound with the molecular formula C9H14N2O. It is characterized by the presence of a benzene ring substituted with two amino groups and a propanol side chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-diaminophenyl)propan-1-ol typically involves the reduction of 3-(2,5-dinitrophenyl)propan-1-ol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-diaminophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,5-diaminophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,5-diaminophenyl)propan-1-ol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to specific receptors or enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-diaminophenyl)propan-1-ol: Similar structure but with amino groups in different positions.

    3-(3,5-diaminophenyl)propan-1-ol: Another isomer with amino groups in different positions.

    3-(2,5-diaminophenyl)butan-1-ol: Similar compound with an additional carbon in the side chain.

Uniqueness

3-(2,5-diaminophenyl)propan-1-ol is unique due to the specific positioning of the amino groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2,5-diaminophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,1-2,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJXSPKHJRUTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73793-79-0
Record name 3-(2,5-diaminophenyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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